2-[(4-Bromophenyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-bromophenylsulfanyl group, a thiophen-2-yl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as thiourea and β-diketones, under acidic or basic conditions.
Introduction of the 4-Bromophenylsulfanyl Group: This step involves the nucleophilic substitution of a bromine atom on a 4-bromophenylsulfanyl precursor with a suitable nucleophile, such as a thiol or sulfide.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid or ester and a suitable palladium catalyst.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a variety of methods, including direct trifluoromethylation using reagents like trifluoromethyl iodide or through the use of trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Chemical Reactivity: The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the compound’s reactivity and stability, making it a useful reagent in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-thioxo-1,3-thiazolidin-5-one: This compound also contains a bromophenyl group and a sulfur-containing heterocycle, but with a different core structure.
2-(4-Bromophenyl)-1,3-thiazole: Similar in containing a bromophenyl group and a thiazole ring, but lacks the pyrimidine core and trifluoromethyl group.
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its pyrimidine core, thiophen-2-yl group, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H8BrF3N2S2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H8BrF3N2S2/c16-9-3-5-10(6-4-9)23-14-20-11(12-2-1-7-22-12)8-13(21-14)15(17,18)19/h1-8H |
InChI Key |
ZOFSNFNPGIAMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)SC3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.